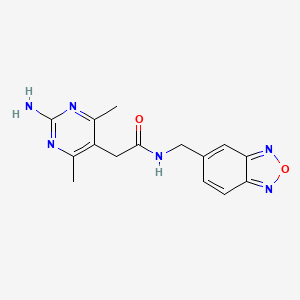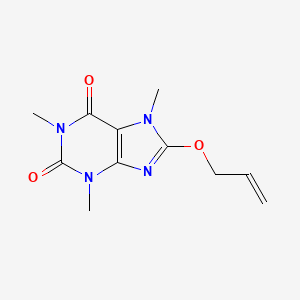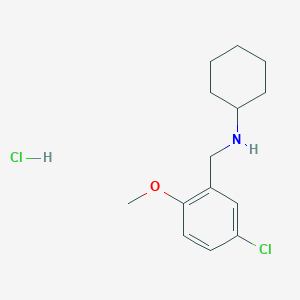
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of BPP is not fully understood. However, it has been suggested that BPP acts by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. BPP has been found to inhibit the reuptake of dopamine and serotonin, resulting in increased levels of these neurotransmitters in the brain. This, in turn, leads to the activation of various signaling pathways, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
BPP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. BPP has also been found to possess potent analgesic properties by inhibiting the activity of pain-sensing neurons. Moreover, BPP has been found to possess anticonvulsant properties by modulating the activity of various ion channels in the brain. Additionally, BPP has been found to possess potent antioxidant properties by scavenging free radicals and preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, BPP has been extensively studied, and its pharmacological properties are well established, making it a reliable compound for research. However, BPP also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Moreover, the exact mechanism of action of BPP is not fully understood, making it challenging to develop drugs based on this compound.
Direcciones Futuras
There are several future directions for research on BPP. One potential direction is the development of drugs based on BPP for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the effects of BPP on the gut-brain axis, as it has been suggested that BPP may have a role in regulating gut function. Moreover, the development of new synthetic methods for BPP and the investigation of its potential use in combination therapy with other drugs are also potential future directions for research on BPP.
Conclusion:
In conclusion, 1-(2-bromo-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BPP has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of BPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 1-bromo-3-phenylprop-2-en-1-one with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. This reaction yields BPP as a white solid with a melting point of 143-145°C. The purity of the compound can be determined using various techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. BPP has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. Moreover, BPP has been found to possess potent antioxidant and neuroprotective properties, making it a promising candidate for the development of drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(Z)-2-bromo-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRXNREERCZSR-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)




![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
